N-Boc-1-allyl-1-aminocyclopentane
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Overview
Description
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis
The molecular formula of N-Boc-1-allyl-1-aminocyclopentane is C13H23NO2. The molecular weight is 225.332.Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .Scientific Research Applications
Transition Metal-Catalyzed Isomerization
N-Boc-1-allyl-1-aminocyclopentane and related N-allylic systems are subject to isomerization catalyzed by transition metal complexes. This process transforms N-allyl compounds into their corresponding N-(1-propenyl) counterparts, which are pivotal for synthesizing enamines, enamides, and other compounds. The isomerization is mediated by various metal complexes such as Rh, Ru, Fe, Ir, Cr, Ti, Co, and Os, and the resultant structures are essential for enantioselective syntheses. Particularly in N-allylamines, the role of nitrogen atom coordination in the coordination of metal atoms is crucial for determining the stereochemistry of double bond migration. These isomerization processes also pave the way for tandem reactions like isomerization-RCM and RCM-isomerization, leading to the synthesis of heterocyclic systems containing N and O or S atoms in the ring. Interestingly, the process serves as a method for synthesizing N-(1-propenyl) compounds, given that these intermediates can be isolated during deallylation procedures via isomerization (Krompiec, Krompiec, Penczek, & Ignasiak, 2008).
Mechanism of Action
Mode of Action
The compound belongs to the class of Boc-protected amino acids and peptides . The Boc group is a widely used amine protecting group . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses . The compound can be deprotected at high temperatures using a thermally stable ionic liquid . This ionic liquid has low viscosity, high thermal stability, and demonstrates a catalytic effect .
Biochemical Pathways
, and its deprotection can influence various biochemical pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Boc-1-allyl-1-aminocyclopentane. For instance, the deprotection of the Boc group can be influenced by temperature
Properties
IUPAC Name |
tert-butyl N-(1-prop-2-enylcyclopentyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-5-8-13(9-6-7-10-13)14-11(15)16-12(2,3)4/h5H,1,6-10H2,2-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSNBBVBXMCHCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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